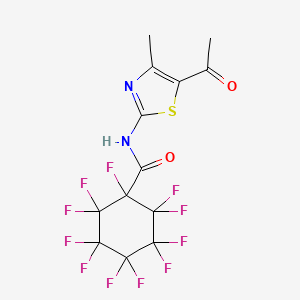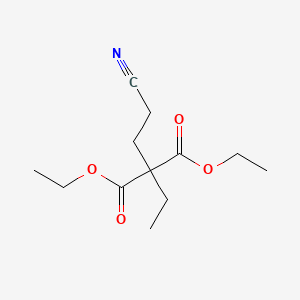
Propanedioic acid, (2-cyanoethyl)ethyl-, diethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanedioic acid, (2-cyanoethyl)ethyl-, diethyl ester is a chemical compound with the molecular formula C12H19NO4. It is a derivative of malonic acid, where the hydrogen atoms are replaced by ethyl and cyanoethyl groups. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Propanedioic acid, (2-cyanoethyl)ethyl-, diethyl ester can be synthesized through the alkylation of diethyl malonate with 2-bromoethyl cyanide. The reaction typically involves the use of a strong base such as sodium ethoxide to deprotonate the diethyl malonate, followed by the addition of 2-bromoethyl cyanide to form the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
Propanedioic acid, (2-cyanoethyl)ethyl-, diethyl ester undergoes various chemical reactions, including:
Alkylation: The compound can be further alkylated at the active methylene group.
Hydrolysis: It can be hydrolyzed to form the corresponding malonic acid derivative.
Condensation: It can participate in condensation reactions to form more complex molecules.
Common Reagents and Conditions
Alkylation: Sodium ethoxide or sodium hydride as a base, and alkyl halides as alkylating agents.
Hydrolysis: Acidic or basic conditions to break the ester bonds.
Condensation: Aldehydes or ketones in the presence of a base.
Major Products Formed
Alkylation: Formation of more substituted malonates.
Hydrolysis: Formation of malonic acid derivatives.
Condensation: Formation of β-keto esters or other complex molecules.
Scientific Research Applications
Propanedioic acid, (2-cyanoethyl)ethyl-, diethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of propanedioic acid, (2-cyanoethyl)ethyl-, diethyl ester involves its ability to act as a nucleophile in various chemical reactions. The cyanoethyl group can participate in nucleophilic substitution reactions, while the ester groups can undergo hydrolysis and condensation reactions. The molecular targets and pathways involved depend on the specific reaction and application.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A simpler ester of malonic acid without the cyanoethyl group.
Diethyl ethylmalonate: Similar structure but with an ethyl group instead of a cyanoethyl group.
Diethyl 2-ethylmalonate: Another derivative of malonic acid with different substituents.
Uniqueness
Propanedioic acid, (2-cyanoethyl)ethyl-, diethyl ester is unique due to the presence of the cyanoethyl group, which imparts different reactivity and properties compared to other malonic acid derivatives. This makes it valuable in specific synthetic applications where the cyanoethyl group is required.
Properties
CAS No. |
10444-12-9 |
|---|---|
Molecular Formula |
C12H19NO4 |
Molecular Weight |
241.28 g/mol |
IUPAC Name |
diethyl 2-(2-cyanoethyl)-2-ethylpropanedioate |
InChI |
InChI=1S/C12H19NO4/c1-4-12(8-7-9-13,10(14)16-5-2)11(15)17-6-3/h4-8H2,1-3H3 |
InChI Key |
GSWKMAHBAVRRAK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCC#N)(C(=O)OCC)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-[(3-nitro-2-oxochromen-4-yl)amino]benzoate](/img/structure/B14153540.png)
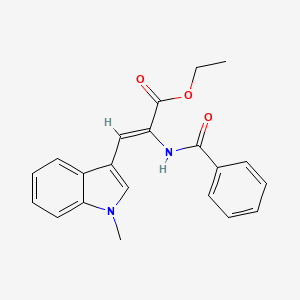
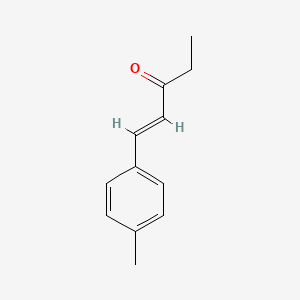
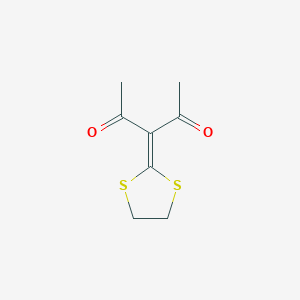
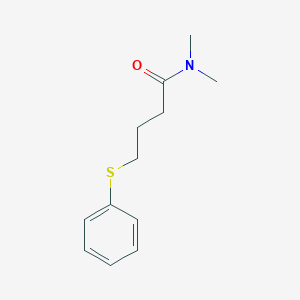
![3-(3,5-dimethyl-7-oxofuro[3,2-g]chromen-6-yl)-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B14153555.png)
![[3-(3-Benzylimidazol-3-ium-1-yl)quinoxalin-2-yl]-(4-chlorophenyl)sulfonylazanide](/img/structure/B14153556.png)
![methyl 4-(4-chlorophenyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-1H-pyrrole-3-carboxylate](/img/structure/B14153564.png)

![N-[2-[2-nitro-4-(trifluoromethyl)anilino]ethyl]methanesulfonamide](/img/structure/B14153582.png)

![5-Methyl-8-nitro-1,2,4,5-tetrahydrospiro[2-benzazepine-3,1'-cyclohexane]](/img/structure/B14153593.png)
![3-Chloro-4-[(2-chloro-6-nitrophenyl)methoxy]-5-methoxybenzaldehyde](/img/structure/B14153600.png)
